molecular formula C18H13FN6OS B2750918 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 887349-03-3

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2750918
CAS No.: 887349-03-3
M. Wt: 380.4
InChI Key: PNOFRQOPIQJUFS-UHFFFAOYSA-N
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Description

“N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide” is a complex organic compound that contains several functional groups, including a benzyl group, a thiazole ring, a tetrazole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl and tetrazolyl groups are likely to contribute to the compound’s polarity, while the thiazole and amide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, the thiazole ring can participate in nucleophilic substitution reactions, while the amide group can undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the fluorobenzyl group could make the compound relatively non-polar, while the amide group could allow for hydrogen bonding. This could affect the compound’s solubility, boiling point, and other physical properties .

Scientific Research Applications

Fluorescence Sensing

One area of application involves fluorescence sensing, where compounds with benzimidazole and benzothiazole structures have been utilized as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+. These compounds demonstrate significant absorption and emission spectral changes upon coordination with metal ions, indicating their potential as sensitive and selective sensors for metal ion detection (Suman et al., 2019).

Coordination Networks

In the development of coordination networks, tetrazolate-based tectons have been employed to generate crystalline coordination networks with cadmium dichloride. These networks exhibit chiral space groups and significant second harmonic generation efficiencies, showcasing their utility in nonlinear optical applications and materials science (Liao et al., 2013).

Antimicrobial Activity

Compounds containing thiazole and benzothiazole structures have shown promising antimicrobial activities. For instance, fluorobenzamides containing thiazole and thiazolidine moieties have been synthesized and found effective against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai et al., 2013).

Antitumor Activity

The application extends to antitumor activity, where benzothiazole derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. These compounds have been identified to possess potent antitumor properties, offering a promising avenue for cancer treatment and drug development (Osmaniye et al., 2018).

Future Directions

The potential biological activity of this compound makes it an interesting subject for future research. Studies could be conducted to determine its biological activity, potential uses in medicine, and environmental impact .

Biochemical Analysis

Biochemical Properties

Anticancer agent 110 interacts with various biomolecules in biochemical reactions. It causes DNA damage and leads to apoptosis

Cellular Effects

Anticancer agent 110 has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis

Molecular Mechanism

The molecular mechanism of action of Anticancer agent 110 involves causing DNA damage that leads to apoptosis

Dosage Effects in Animal Models

The effects of Anticancer agent 110 vary with different dosages in animal models

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOFRQOPIQJUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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